3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid
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Overview
Description
3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a prop-2-ynoic acid group attached to a bicyclo[3.1.0]hexane ring system, which is further substituted with a 2-methylpropan-2-yl oxycarbonyl group. The stereochemistry of the compound is defined by the (1R,5S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a [2+2] cycloaddition reaction between a suitable diene and an alkene.
Introduction of the Azabicyclo Group: The azabicyclo group can be introduced via a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the bicyclic core.
Attachment of the Prop-2-ynoic Acid Group: The prop-2-ynoic acid group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Protection with 2-Methylpropan-2-yl Oxycarbonyl Group: The final step involves the protection of the amine group with a 2-methylpropan-2-yl oxycarbonyl group using a carbodiimide coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynoic acid group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bicyclic core or the prop-2-ynoic acid group, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azabicyclo group, where nucleophiles replace the 2-methylpropan-2-yl oxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of novel materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target enzyme. The bicyclic structure allows for specific interactions with enzyme active sites, leading to modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Uniqueness
3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid is unique due to its specific stereochemistry and the presence of the prop-2-ynoic acid group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H17NO4 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-6-9-8(10(9)7-14)4-5-11(15)16/h8-10H,6-7H2,1-3H3,(H,15,16)/t8?,9-,10+ |
InChI Key |
NFABNUMHGKFWAZ-PBINXNQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C#CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C#CC(=O)O |
Origin of Product |
United States |
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